4-Bromo-2-(methylthio)-6-(trifluoromethyl)pyrimidine
CAS No.: 1240598-72-4
Cat. No.: VC17355283
Molecular Formula: C6H4BrF3N2S
Molecular Weight: 273.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240598-72-4 |
|---|---|
| Molecular Formula | C6H4BrF3N2S |
| Molecular Weight | 273.08 g/mol |
| IUPAC Name | 4-bromo-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine |
| Standard InChI | InChI=1S/C6H4BrF3N2S/c1-13-5-11-3(6(8,9)10)2-4(7)12-5/h2H,1H3 |
| Standard InChI Key | RQDJCRFYBFJRBX-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NC(=CC(=N1)Br)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Core Pyrimidine Framework
The compound’s backbone consists of a six-membered aromatic pyrimidine ring with two nitrogen atoms at the 1- and 3-positions. This heterocyclic system provides a planar geometry conducive to π-π stacking interactions, which are critical in biological target binding. Substituents at the 2-, 4-, and 6-positions introduce steric and electronic modifications:
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Bromine (4-position): A heavy halogen atom that enhances electrophilic substitution reactivity and serves as a leaving group in cross-coupling reactions .
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Methylthio group (2-position): A sulfur-containing moiety that improves lipophilicity and participates in hydrogen bonding via its lone electron pairs.
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Trifluoromethyl group (6-position): An electron-withdrawing group that increases metabolic stability and influences dipole moments .
The interplay of these groups is evident in the compound’s computed XLogP3 value of 3, indicating moderate hydrophobicity suitable for membrane penetration in drug candidates .
Spectroscopic and Computational Data
Advanced computational models predict key properties:
The SMILES string and InChIKey RQDJCRFYBFJRBX-UHFFFAOYSA-N facilitate database searches and cheminformatics analyses .
Synthetic Methodologies
Multi-Step Synthesis Strategies
Industrial-scale production typically involves sequential functionalization of pyrimidine precursors. A representative route includes:
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Core Formation: Cyclocondensation of thiourea derivatives with β-diketones to form 2-mercaptopyrimidine intermediates.
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Methylation: Reaction with methyl iodide to introduce the methylthio group at the 2-position.
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Bromination: Electrophilic aromatic substitution using bromine or bromosuccinimide (NBS) at the 4-position .
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Trifluoromethylation: Copper-mediated coupling or radical processes to install the group at the 6-position.
Yield optimization requires precise temperature control (often 0–5°C for bromination) and anhydrous conditions to prevent hydrolysis of sensitive intermediates.
Challenges in Regioselectivity
The electron-deficient pyrimidine ring directs electrophiles to the 4- and 6-positions, but competing reactions at the 2-position necessitate protective strategies. For example, temporary protection of the methylthio group as a sulfoxide can prevent undesired side reactions during bromination .
Applications in Pharmaceutical Research
Kinase Inhibitor Development
The compound’s ability to mimic adenine makes it a scaffold for ATP-competitive kinase inhibitors. For instance, derivatives targeting EGFR (Epidermal Growth Factor Receptor) have shown sub-micromolar IC values in preclinical assays. The trifluoromethyl group enhances binding affinity by filling hydrophobic pockets in the kinase active site.
Antibacterial Agents
Structural analogs with modified thioether groups exhibit potent activity against Gram-positive pathogens (e.g., Staphylococcus aureus), with MIC values as low as 2 µg/mL. The bromine atom facilitates halogen bonding with bacterial DNA gyrase.
Agrochemical Applications
Herbicidal Activity
Pyrimidine derivatives disrupt plant acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Field trials demonstrate that formulations containing 4-Bromo-2-(methylthio)-6-(trifluoromethyl)pyrimidine achieve 90% weed control at 50 g/ha.
Environmental Stability
The group reduces photodegradation rates, extending soil half-life to 60–90 days compared to 10–15 days for non-fluorinated analogs.
| Hazard | Precaution |
|---|---|
| Skin irritation | Use nitrile gloves and lab coats |
| Inhalation risk | Employ fume hoods with HEPA filters |
| Environmental toxicity | Avoid aquatic discharge |
While no acute toxicity data are publicly available, structural analogs are classified as Category 3 irritants under GHS.
Future Research Directions
Expanding Synthetic Routes
Exploring transition-metal-catalyzed C–H activation could enable direct trifluoromethylation without pre-functionalization, reducing step counts and waste.
Material Science Innovations
The compound’s electron-deficient aromatic system shows promise in organic semiconductors. Preliminary studies indicate a hole mobility of 0.12 cm/V·s in thin-film transistors.
Targeted Drug Delivery
Conjugation to nanoparticle carriers (e.g., PLGA polymers) may improve bioavailability and reduce off-target effects in oncological applications.
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